Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18629981
InChI: InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1
SMILES:
Molecular Formula: C5H7BF3KO2
Molecular Weight: 206.01 g/mol

Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

CAS No.:

Cat. No.: VC18629981

Molecular Formula: C5H7BF3KO2

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide -

Specification

Molecular Formula C5H7BF3KO2
Molecular Weight 206.01 g/mol
IUPAC Name potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide
Standard InChI InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1
Standard InChI Key ZXDVLCSMNHAXEH-UHFFFAOYSA-N
Canonical SMILES [B-](C=CC(=O)OCC)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, reflects its stereochemistry and functional groups . The (E) designation indicates the trans configuration of the double bond between the boron-bound carbon and the α-carbon of the ester moiety. The molecular formula, C₅H₇BF₃KO₂, comprises:

  • A trifluoroborate anion ([BF₃]⁻) bonded to a vinylic carbon.

  • An ethyl ester group (-O₂CCH₂CH₃) at the β-position.

  • A potassium counterion balancing the charge .

Spectroscopic and Computational Data

Key spectral identifiers include:

  • Infrared (IR) Spectroscopy: Strong absorptions at ~1,740 cm⁻¹ (C=O stretch) and ~1,150 cm⁻¹ (B-F stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A doublet of doublets at δ 6.8–7.2 ppm for the vinylic proton, coupled to both boron (³J) and the adjacent proton (³J) .

    • ¹³C NMR: Signals at δ 165 ppm (C=O) and δ 120–130 ppm (vinylic carbons).

  • Mass Spectrometry: A molecular ion peak at m/z 206.01 corresponding to [C₅H₇BF₃KO₂]⁺ .

Computational studies using density functional theory (DFT) predict a planar geometry around the boron atom, with the trifluoroborate group adopting a trigonal planar configuration .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of the Vinylboronic Acid: Reaction of propargyl alcohol with ethoxycarbonyl chloride, followed by hydroboration with BH₃·THF, yields the intermediate vinylboronic acid.

  • Trifluoroboration: Treatment with KHF₂ in aqueous ethanol converts the boronic acid to the trifluoroborate salt :

    R-B(OH)2+KHF2R-BF3K+2H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + 2\text{H}_2\text{O}

    Yields typically exceed 75% after recrystallization from ethanol/water.

Industrial-Scale Production

While laboratory-scale synthesis is well-established, industrial production employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature: 0–5°C to minimize ester hydrolysis.

  • Solvent: Anhydrous ethanol to prevent boronate decomposition .

  • Purity: >98% by HPLC, achieved via fractional crystallization.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s trifluoroborate group acts as a stable yet reactive handle for palladium-catalyzed couplings. For example, with aryl bromides under Pd(PPh₃)₄ catalysis (2 mol%), it forms α,β-unsaturated esters in >85% yield :

R-BF3K+Ar-BrPd0R-Ar+BF3+KBr\text{R-BF}_3\text{K} + \text{Ar-Br} \xrightarrow{\text{Pd}^{0}} \text{R-Ar} + \text{BF}_3 + \text{KBr}

Advantages over boronic acids include:

  • Enhanced stability toward proto-deboronation.

  • Tolerance to aqueous conditions.

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine in THF at 25°C affords β-amino esters in 70–90% yield .

Comparative Analysis with Related Trifluoroborates

PropertyPotassium (3-Ethoxy-3-Oxoprop-1-En-1-Yl)TrifluoroboratePotassium (3-Ethoxy-3-Oxopropyl)Trifluoroborate
Molecular FormulaC₅H₇BF₃KO₂C₅H₉BF₃KO₂
Double Bond PresenceYes (E-configuration) No
Reactivity in CouplingsHigh (conjugation stabilizes transition state)Moderate
Melting Point152–154°C145–147°C

The unsaturated analog exhibits superior reactivity in cross-couplings due to conjugation-enhanced boron electrophilicity .

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